molecular formula C19H24N4O4 B2794099 (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 1021262-46-3

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Cat. No. B2794099
CAS RN: 1021262-46-3
M. Wt: 372.425
InChI Key: KPHYCEHRYIEACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPM belongs to the class of piperazine derivatives and is known for its high affinity towards certain receptors in the brain.

Scientific Research Applications

Antimicrobial Agents

This compound has been used in the design and synthesis of new piperazin-4-yl-acetyl-thiazolidine-2,4-dione norfloxacin analogues as antimicrobial agents . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .

Anti-Biofilm Properties

The thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation . The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

DNA Gyrase Binding

The compound has been used to improve the binding mode to DNA gyrase . This allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Altering Bacterial Cell Penetrability

The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .

Pharmacokinetic Profile Improvement

The compound has been used to improve the pharmacokinetic profile of certain drugs . This is achieved by modifying physicochemical properties such as size, charge, and lipophilicity .

Anti-HIV-1 Activity

Although not directly related to this compound, indolyl and oxochromenyl xanthenone derivatives, which share some structural similarities, have been reported to have anti-HIV-1 activity .

properties

IUPAC Name

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-4-27-15-7-5-14(6-8-15)18(24)23-11-9-22(10-12-23)16-13-17(25-2)21-19(20-16)26-3/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHYCEHRYIEACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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